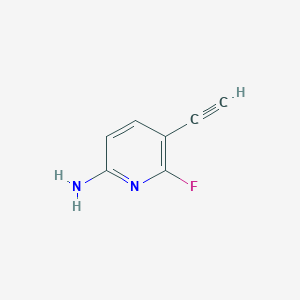
2-ethynyl-1,3-thiazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethynyl-1,3-thiazole-4-carbaldehyde is a compound belonging to the thiazole family of chemicals. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethynyl group at the 2-position and a formyl group at the 4-position of the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-1,3-thiazole-4-carbaldehyde typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis methods, such as the Sonogashira coupling reaction, can be applied. This involves optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-ethynyl-1,3-thiazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom of the ethynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-ethynyl-1,3-thiazole-4-carboxylic acid.
Reduction: 2-ethynyl-1,3-thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethynyl-1,3-thiazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-ethynyl-1,3-thiazole-4-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways. The thiazole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting protein function. Additionally, the formyl group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2-ethynyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
2-ethynyl-1,3-thiazole-4-methanol: Similar structure but with a primary alcohol group instead of a formyl group.
2-ethynyl-1,3-thiazole-4-thiol: Similar structure but with a thiol group instead of a formyl group.
Uniqueness
2-ethynyl-1,3-thiazole-4-carbaldehyde is unique due to the presence of both an ethynyl group and a formyl group on the thiazole ring.
Properties
CAS No. |
1211537-62-0 |
|---|---|
Molecular Formula |
C6H3NOS |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



